molecular formula C17H19FN2 B5647057 1-(2-fluorobenzyl)-4-phenylpiperazine

1-(2-fluorobenzyl)-4-phenylpiperazine

Cat. No. B5647057
M. Wt: 270.34 g/mol
InChI Key: ZJBVLWCRRWRJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-phenylpiperazine, also known as 2-FBPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In

Scientific Research Applications

1-(2-fluorobenzyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. Moreover, 1-(2-fluorobenzyl)-4-phenylpiperazine has been found to modulate the activity of serotonin and dopamine receptors, which are known to play a crucial role in various physiological and pathological processes.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzyl)-4-phenylpiperazine is not yet fully understood. However, studies have suggested that it acts as a partial agonist of serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, 1-(2-fluorobenzyl)-4-phenylpiperazine may exert its therapeutic effects on various psychiatric and neurological disorders.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-4-phenylpiperazine has been shown to exert a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Moreover, 1-(2-fluorobenzyl)-4-phenylpiperazine has been shown to improve cognitive function and memory in animal models, which suggests its potential applications in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzyl)-4-phenylpiperazine in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This allows researchers to study the specific effects of these receptors on various physiological and pathological processes. However, the main limitation of using 1-(2-fluorobenzyl)-4-phenylpiperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored in the field of 1-(2-fluorobenzyl)-4-phenylpiperazine research. Firstly, more studies are needed to elucidate the exact mechanism of action of 1-(2-fluorobenzyl)-4-phenylpiperazine and its effects on various physiological and pathological processes. Secondly, the potential applications of 1-(2-fluorobenzyl)-4-phenylpiperazine in the treatment of various psychiatric and neurological disorders should be further explored. Lastly, novel synthetic methods for the production of 1-(2-fluorobenzyl)-4-phenylpiperazine with improved solubility and bioavailability should be developed.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-phenylpiperazine involves the reaction of 1-(2-fluorobenzyl)piperazine with phenyl magnesium bromide, which is then followed by the addition of hydrochloric acid. The resulting product is 1-(2-fluorobenzyl)-4-phenylpiperazine, which can be purified using various methods such as recrystallization or column chromatography.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBVLWCRRWRJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-phenylpiperazine

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